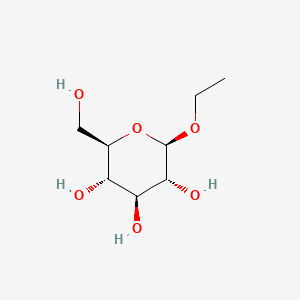

ethyl beta-D-glucopyranoside

Description

This compound is a natural product found in Ascochyta medicaginicola, Pedicularis muscicola, and other organisms with data available.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-JAJWTYFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021550 | |

| Record name | Ethyl D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3198-49-0, 30285-48-4 | |

| Record name | Ethyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3198-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003198490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030285484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ51A12T8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 - 100 °C | |

| Record name | Ethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of ethyl β-D-glucopyranoside. The information is compiled from various scientific databases and literature, presenting quantitative data in structured tables, outlining experimental methodologies, and providing visual diagrams to illustrate key concepts and workflows.

Chemical Identity and Structure

Ethyl β-D-glucopyranoside is an O-glycosyl compound, specifically a glycoside where an ethyl group is linked to a glucose molecule via a β-glycosidic bond.[1][2] It is found naturally in various plants and foods, such as sea buckthorn, and has been studied for its sensory properties, particularly bitterness.[3][4]

-

IUPAC Name : (2R,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol[5]

-

Synonyms : Ethyl glucoside, β-D-Glucopyranoside, ethyl[5][9]

Below is a 2D structural representation of the molecule.

Caption: 2D structure of Ethyl β-D-glucopyranoside.

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of ethyl β-D-glucopyranoside.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Description | White to off-white powder/solid. | [5][7] |

| Melting Point | 73 °C (Solvent: acetone) 98 - 100 °C | [7][9] [1][2][5] |

| Boiling Point | 395.1 °C (Actual) 395.1 ± 42.0 °C (Predicted) | [6][10] [7] |

| Density | 1.4 g/cm³ | [6][10] |

| Flash Point | 192.7 °C |[6][10] |

Table 2: Solubility and Partitioning Coefficients

| Property | Value | Source(s) |

|---|---|---|

| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7][9] |

| Water Solubility | 590 g/L (Predicted) | [1][2] |

| logP (Octanol-Water) | -1.9 (Predicted) -1.8 (Predicted) | [1][2] [8] |

| pKa (Strongest Acidic) | 12.21 (Predicted) 12.96 ± 0.70 (Predicted) |[1][2] [7] |

Table 3: Optical Properties

| Property | Value | Source(s) |

|---|

| Optical Rotation [α]20/D | -36.7° (c=H₂O) |[1] |

Stability and Storage

For long-term stability, ethyl β-D-glucopyranoside should be stored under controlled conditions.

-

Storage Temperature : Recommended storage is between 2°C and 8°C.[6][7][10]

-

Atmosphere : Store under an inert gas such as Nitrogen or Argon to prevent degradation.[6][7]

-

Stock Solutions : Once prepared, solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[11]

Experimental Protocols & Methodologies

The characterization of ethyl β-D-glucopyranoside involves its synthesis followed by the determination of its physicochemical properties using standard laboratory techniques.

An established method for producing ethyl β-D-glucopyranoside is through enzymatic synthesis.[12] This "green chemistry" approach offers high regioselectivity.

-

Reaction : The synthesis involves the reaction of D-glucose with ethanol, catalyzed by a β-glucosidase enzyme (EC 3.2.1.21).[12] This is a reverse hydrolysis reaction where the enzyme favors the formation of the glycosidic bond in a low-water environment.

-

Optimization : Reaction parameters such as solvent, buffer pH, temperature, substrate molar ratio, and enzyme dosage are optimized to maximize the yield.[12]

-

Purification : After the synthesis, the product is separated from unreacted glucose and other byproducts. A common method is chromatography using cation exchange resins.[12][13]

The general workflow for synthesis and characterization is illustrated below.

Caption: General workflow for the synthesis and analysis of Ethyl β-D-glucopyranoside.

The melting point is a critical indicator of purity. It is determined by heating a small sample of the solid material and observing the temperature range over which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported values for ethyl β-D-glucopyranoside vary, potentially due to different polymorphic forms or measurement conditions (e.g., solvent of crystallization).[5][7]

Optical activity is the rotation of the plane of plane-polarized light by a chiral substance and is measured using a polarimeter.[14][15]

-

A solution of the compound with a known concentration (c) is prepared in a suitable solvent (e.g., water).

-

This solution is placed in a sample tube of a known path length (l).

-

Monochromatic, plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample.[15]

-

The instrument measures the angle (α) by which the plane of light is rotated.

-

The specific rotation [α] is an intensive property calculated from the observed rotation. The negative sign for ethyl β-D-glucopyranoside (-36.7°) indicates it is levorotatory , meaning it rotates plane-polarized light counterclockwise.[1][14]

The relationship between these properties and the physical state of the substance is visualized below.

Caption: State transitions of Ethyl β-D-glucopyranoside at different temperatures.

References

- 1. Showing Compound Ethyl beta-D-glucopyranoside (FDB001255) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029968) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Sensory profile of ethyl β-d-glucopyranoside and its contribution to quality of sea buckthorn (Hippophaë rhamnoides L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl Glucoside | C8H16O6 | CID 121667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168 [biosynth.com]

- 7. Ethyl D-glucopyranoside CAS#: 3198-49-0 [m.chemicalbook.com]

- 8. Ethyl D-glucopyranoside | C8H16O6 | CID 11127487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl D-glucopyranoside | 3198-49-0 [chemicalbook.com]

- 10. Ethyl β-D-glucopyranoside, 1 g, CAS No. 3198-49-0 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Specific rotation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Ethyl β-D-Glucopyranoside: Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl β-D-glucopyranoside, a simple alkyl glucoside, has emerged from the foundational principles of carbohydrate chemistry to become a molecule of interest due to its presence in a variety of natural sources and its role in biological interactions. This technical guide provides a comprehensive overview of the historical context of its discovery, its known natural occurrences, detailed experimental protocols for its isolation, and an exploration of its role as a chemoattractant for the plant pathogen Ralstonia solanacearum. Quantitative data are presented for comparative analysis, and a proposed signaling pathway for its chemotactic activity is visualized.

Discovery and Synthesis: A Historical Perspective

The discovery of ethyl β-D-glucopyranoside is intrinsically linked to the pioneering work of Emil Fischer on the synthesis of glycosides in the late 19th and early 20th centuries. While Fischer himself is credited with the first synthesis of α- and β-methyl glucosides in 1893, the synthesis of their ethyl counterparts followed as a logical extension of this groundbreaking work.

A definitive first synthesis of ethyl β-D-glucopyranoside is not prominently documented as a singular discovery but is understood to be achievable through established methods of glycosylation developed during that era. One of the most significant of these is the Koenigs-Knorr reaction , first reported in 1901. This method provides a foundational protocol for the synthesis of glycosides, including the ethyl β-D-glucopyranoside.

General Experimental Protocol: Koenigs-Knorr Reaction for Ethyl β-D-Glucopyranoside Synthesis

The Koenigs-Knorr reaction involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. The following is a generalized protocol for the synthesis of ethyl β-D-glucopyranoside based on this classic method.

Materials:

-

Acetobromo-α-D-glucose

-

Anhydrous ethanol (B145695)

-

Silver carbonate or silver oxide

-

Anhydrous dichloromethane (B109758) (solvent)

-

Sodium methoxide (B1231860) solution (for deacetylation)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of acetobromo-α-D-glucose in anhydrous dichloromethane is prepared.

-

Anhydrous ethanol is added to the solution.

-

Silver carbonate or silver oxide is added as a promoter, and the mixture is stirred at room temperature in the dark.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove silver salts.

-

The filtrate is washed, dried, and concentrated under reduced pressure to yield crude ethyl tetra-O-acetyl-β-D-glucopyranoside.

-

The crude product is purified by silica gel column chromatography.

-

The purified, acetylated product is then deacetylated using a catalytic amount of sodium methoxide in methanol.

-

The deacetylation reaction is neutralized, and the solvent is evaporated.

-

The final product, ethyl β-D-glucopyranoside, is purified by recrystallization or further chromatography.

Logical Workflow for Koenigs-Knorr Synthesis

Natural Sources of Ethyl β-D-Glucopyranoside

Ethyl β-D-glucopyranoside has been identified in a diverse range of natural sources, from plant tissues to microbial environments. Its presence in these sources suggests various metabolic roles and ecological functions.

| Natural Source | Plant/Organism Part | Reference |

| Scabiosa stellata L. | Ethanolic extract of aerial parts | [1][2] |

| Rehmannia glutinosa | Roots | |

| Tomato (Lycopersicon esculentum) | Root exudates | [3] |

| Yuzu (Citrus junos) | Peelings | |

| Fennel (Foeniculum vulgare) | Fruits | |

| Cumin (Cuminum cyminum) | Seeds | |

| Sea Buckthorn (Hippophae rhamnoides) | Fruits | |

| Ascochyta medicaginicola | Fungus |

Quantitative Data

The concentration of ethyl β-D-glucopyranoside can vary significantly among its natural sources. The following table summarizes the available quantitative data.

| Natural Source | Concentration/Yield | Method of Quantification | Reference |

| Tomato (Lycopersicon esculentum) Root Exudates | 2.2 mg (11 µmol) from 1000 seedlings | Bioassay-guided fractionation and instrumental analyses | [3] |

| Rehmannia glutinosa Leaves | Varies with growth stage | Ultra high performance liquid chromatography triple quadrupole tandem mass spectrometry | [4] |

Experimental Protocols for Isolation from Natural Sources

The isolation of ethyl β-D-glucopyranoside from its natural sources typically involves extraction followed by chromatographic purification.

General Protocol for Isolation from Plant Material

1. Extraction:

-

The plant material (e.g., leaves, roots, fruits) is dried and ground to a fine powder.

-

The powdered material is extracted with a suitable solvent, commonly ethanol or methanol, using methods such as maceration, Soxhlet extraction, or ultrasonication.

-

The crude extract is filtered and concentrated under reduced pressure.

2. Fractionation:

-

The concentrated crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and immiscible organic solvents like n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

3. Chromatographic Purification:

-

The fraction containing ethyl β-D-glucopyranoside (often the more polar fractions like ethyl acetate or methanol) is further purified using column chromatography.

-

Column Chromatography: Silica gel or Sephadex LH-20 are common stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, to separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC (e.g., C18 column) with a mobile phase of methanol-water or acetonitrile-water is often employed.

4. Structure Elucidation:

-

The purified compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with an authentic standard.

Experimental Workflow for Isolation from Plants

References

- 1. Ethyl β-D-glucopyranoside | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 2. Ethyl β-D-glucopyranoside | axonscientific.com [axonscientific.com]

- 3. Ethyl β-d-glucoside: a novel chemoattractant of Ralstonia solanacearum isolated from tomato root exudates by a bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of dynamic accumulation and regularity of nine glycosides and saccharides in Rehmannia glutinosa by rapid quantitative analysis technology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Ethyl β-D-Glucopyranoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl β-D-glucopyranoside, a naturally occurring alkyl glucoside, has been identified as a significant biomolecule in the intricate communication between plants and soil microbes. This technical guide provides an in-depth analysis of the current understanding of ethyl β-D-glucopyranoside's biological role in plants, with a primary focus on its function as a chemoattractant. This document details its biosynthesis, proposed metabolic pathways, and known physiological effects. Furthermore, it supplies comprehensive experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, aiming to facilitate further research and application in agronomy and drug development.

Introduction

Alkyl glucosides are a class of compounds widely distributed in the plant kingdom. Among them, ethyl β-D-glucopyranoside has emerged as a molecule of interest due to its specific biological activities. It has been identified as a chemical constituent in various plants, including the peelings of yuzu (Citrus junos), fruits of fennel (Foeniculum vulgare), cumin (Cuminum cyminum), and sea buckthorn (Hippophaë rhamnoides)[1]. A pivotal discovery has been its isolation from tomato (Solanum lycopersicum) root exudates, where it functions as a selective chemoattractant for the pathogenic bacterium Ralstonia solanacearum, the causative agent of bacterial wilt[1]. Understanding the biosynthesis, metabolism, and physiological functions of ethyl β-D-glucopyranoside is crucial for developing novel strategies for crop protection and potentially for drug development, given the importance of glycosides in biological systems.

Biosynthesis of Ethyl β-D-Glucopyranoside

The biosynthesis of ethyl β-D-glucopyranoside has been primarily studied in pea seedlings (Pisum sativum). The process involves the enzymatic transfer of a glucosyl moiety to ethanol[2].

An enzyme, which notably lacks cellobiase activity, is responsible for this synthesis. This enzyme facilitates the transfer of the glucosyl group from a specific donor, isosuccinimide β-glucoside, to ethanol (B145695), forming ethyl β-D-glucopyranoside[2]. The enzyme has been partially purified from the apical portion of pea epicotyls (pea hooks)[2]. While other phenolic β-glucosides can also serve as donors, isosuccinimide β-glucoside demonstrates the highest activity, suggesting it is a key precursor in this pathway[2].

Physiological Role as a Chemoattractant

The most well-documented biological role of ethyl β-D-glucopyranoside in plants is its function as a chemoattractant for the soil-borne pathogen Ralstonia solanacearum. This interaction has been extensively studied in the context of tomato plants.

Chemoattraction of Ralstonia solanacearum

Ethyl β-D-glucopyranoside is a key component of tomato root exudates that selectively attracts R. solanacearum[1]. Studies have shown that this chemoattractive activity is specific to the β-anomer, as ethyl α-D-glucopyranoside does not exhibit the same effect[1]. This specificity suggests the presence of a corresponding chemoreceptor in the bacterium that recognizes the specific stereochemistry of the molecule. The chemoattractive response is dose-dependent, with unambiguous activity observed at concentrations above 1 µmol per disc in laboratory assays[1].

The signaling pathway within the bacterium upon binding of ethyl β-D-glucopyranoside to its chemoreceptor is believed to follow the general model of bacterial chemotaxis, leading to a change in the direction of flagellar rotation and subsequent movement towards the source of the attractant.

Proposed Metabolism of Ethyl β-D-Glucopyranoside

While the specific metabolic pathway for the degradation of ethyl β-D-glucopyranoside in plants has not been explicitly detailed in the literature, it is hypothesized to follow the general catabolic pathway for glycosides. This process is primarily initiated by the action of β-glucosidases.

These enzymes catalyze the hydrolysis of the β-glycosidic bond, which would break down ethyl β-D-glucopyranoside into D-glucose and ethanol. Both of these products are readily assimilated into the plant's primary metabolic pathways. D-glucose can enter glycolysis for energy production or be used in the synthesis of other carbohydrates, while ethanol can be further metabolized.

Quantitative Data

The following table summarizes the available quantitative data regarding ethyl β-D-glucopyranoside in plants.

| Parameter | Plant Species | Tissue/Fraction | Value | Reference |

| Isolated Yield | Tomato (Solanum lycopersicum) | Root Exudates (from 1000 seedlings) | 2.2 mg (11 µmol) | [1] |

| Chemoattractive Activity | Ralstonia solanacearum | In vitro assay | Unambiguous activity at > 1 µmol/disc | [1] |

Experimental Protocols

Extraction and Isolation of Ethyl β-D-Glucopyranoside from Tomato Root Exudates

This protocol is adapted from the bioassay-guided fractionation method used to identify ethyl β-D-glucopyranoside as a chemoattractant.

Materials:

-

Tomato seedlings

-

Activated charcoal

-

Deionized water

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Cultivation of Seedlings: Grow tomato seedlings hydroponically or in a sterile solid medium to facilitate the collection of root exudates.

-

Collection of Root Exudates: Gently collect the root exudates by immersing the roots in deionized water for a specified period.

-

Adsorption to Activated Charcoal: Pass the collected root exudate solution through a column packed with activated charcoal to adsorb organic molecules, including ethyl β-D-glucopyranoside.

-

Elution: Elute the adsorbed compounds from the charcoal using a stepwise gradient of aqueous acetone or methanol.

-

Fractionation by HPLC: Subject the active fraction to reversed-phase HPLC on a C18 column. Use a gradient of methanol in water as the mobile phase.

-

Identification: Collect the fractions and test for chemoattractive activity. Analyze the active fraction using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity of ethyl β-D-glucopyranoside by comparing the spectral data with that of a synthetic standard.

Quantification of Ethyl β-D-Glucopyranoside by HPLC

Materials:

-

Plant tissue extract (e.g., from root exudates)

-

Ethyl β-D-glucopyranoside standard

-

HPLC system with a C18 column and a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of ethyl β-D-glucopyranoside of known concentrations in the mobile phase.

-

Sample Preparation: Lyophilize the plant extract and redissolve a known weight in the mobile phase. Filter the solution through a 0.22 µm filter before injection.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with methanol and water. The exact conditions should be optimized for the specific column and system.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is suitable for non-chromophoric compounds like ethyl β-D-glucopyranoside.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of ethyl β-D-glucopyranoside in the sample by interpolating its peak area on the calibration curve.

Chemoattraction Assay (Agarose Plug Method)

This protocol provides a method to assess the chemoattractive properties of ethyl β-D-glucopyranoside on Ralstonia solanacearum.

Materials:

-

Ralstonia solanacearum culture

-

Nutrient broth (e.g., Tryptic Soy Broth)

-

Phosphate (B84403) buffer

-

Ethyl β-D-glucopyranoside

-

Petri dishes

Procedure:

-

Bacterial Culture Preparation: Grow R. solanacearum in nutrient broth to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with phosphate buffer. Resuspend the cells in the same buffer to a desired optical density (e.g., OD600 of 0.5).

-

Preparation of Agarose Plugs: Prepare a 1% (w/v) agarose solution in phosphate buffer. While the solution is still molten, add ethyl β-D-glucopyranoside to achieve the desired test concentration (e.g., 1 µmol). As a negative control, prepare an agarose plug with only the buffer.

-

Assay Setup: Pipette a small volume (e.g., 10 µL) of the molten agarose solution (with or without the test compound) onto the center of a Petri dish and allow it to solidify, forming a plug.

-

Inoculation: Gently pour the bacterial suspension into the Petri dish, surrounding the agarose plug.

-

Incubation and Observation: Incubate the plates at room temperature. Observe the accumulation of bacteria around the plug over time (e.g., 30-60 minutes). A visible ring of accumulated bacteria around the plug containing ethyl β-D-glucopyranoside, which is absent in the control, indicates positive chemotaxis.

Conclusion and Future Perspectives

Ethyl β-D-glucopyranoside plays a defined role as a chemical signal in the rhizosphere, mediating the interaction between tomato plants and the pathogen Ralstonia solanacearum. Its biosynthesis in pea seedlings provides a model for understanding the formation of such alkyl glucosides in plants. While its catabolism is likely governed by the general pathways for glycoside degradation, further research is needed to identify the specific enzymes and regulatory mechanisms involved.

Future research should focus on several key areas:

-

Elucidating the complete biosynthetic and catabolic pathways of ethyl β-D-glucopyranoside in different plant species.

-

Identifying and characterizing the chemoreceptor in R. solanacearum that recognizes this molecule.

-

Investigating other potential physiological roles of ethyl β-D-glucopyranoside and other alkyl glucosides within the plant, such as in growth, development, or defense against other organisms.

-

Exploring the potential application of this knowledge in developing strategies to disrupt the chemoattraction of pathogens to host plants, thereby reducing disease incidence.

A deeper understanding of the biological roles of ethyl β-D-glucopyranoside will not only advance our knowledge of plant-microbe interactions but also open up new avenues for sustainable agriculture and the development of novel bioactive compounds.

References

An In-depth Technical Guide to Ethyl β-D-glucopyranoside: Chemical Structure, Stereochemistry, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl β-D-glucopyranoside is a glycoside of significant interest due to its presence in various natural sources and its potential applications in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical properties. Detailed protocols for its enzymatic synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are presented. Furthermore, this guide discusses its known biological activities and explores a hypothetical signaling pathway related to its antimicrobial properties, providing a valuable resource for researchers and professionals in drug development.

Chemical Structure and Stereochemistry

Ethyl β-D-glucopyranoside (CAS RN: 3198-49-0) is a monosaccharide derivative in which the anomeric hydroxy group of β-D-glucopyranose is replaced by an ethoxy group.[1] The chemical formula is C₈H₁₆O₆, and it has a molecular weight of 208.21 g/mol .[1]

The stereochemistry is crucial to its identity and biological function. The "D" designation indicates that the stereocenter furthest from the anomeric carbon (C5) has the same configuration as D-glyceraldehyde. The "β" anomer specifies that the ethoxy group at the anomeric carbon (C1) is in the equatorial position, oriented on the same side of the pyranose ring as the C6 hydroxymethyl group. The full IUPAC name, which precisely defines its stereochemistry, is (2R,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol.

Key Structural Identifiers:

-

IUPAC Name: (2R,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol

-

SMILES: CCO[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O

-

InChI: InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1

Physicochemical Properties

A summary of the key physicochemical properties of ethyl β-D-glucopyranoside is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₆ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 3198-49-0 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 73 °C (from acetone) | [2] |

| Boiling Point | 395.1 ± 42.0 °C (Predicted) | [2] |

| Density | 1.40 g/cm³ | [1] |

| Specific Optical Rotation | [α]²⁰/D -36.7° (c=1, H₂O) | [3] |

| Solubility | Soluble in water, DMSO, acetone, chloroform, dichloromethane, and ethyl acetate (B1210297). | [2] |

Experimental Protocols

Enzymatic Synthesis of Ethyl β-D-glucopyranoside

This protocol is based on the enzymatic synthesis using β-glucosidase, which offers high regioselectivity and stereoselectivity.[4][5]

Materials:

-

D-glucose

-

Ethanol (B145695) (absolute)

-

β-glucosidase (from almonds, EC 3.2.1.21)

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Cation exchange resin (e.g., Dowex 50W-X8, Na⁺ form)

-

Deionized water

-

Reaction vessel with temperature control and stirring

-

Chromatography column

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve D-glucose in sodium acetate buffer to a final concentration of 1 M.

-

Add ethanol to the glucose solution. The molar ratio of ethanol to glucose can be optimized, but a starting point of 10:1 (ethanol:glucose) is recommended to favor the glycosylation reaction over hydrolysis.

-

Equilibrate the reaction mixture to the optimal temperature for β-glucosidase activity (typically 37-50 °C).

-

Enzymatic Reaction: Add β-glucosidase to the reaction mixture. The enzyme loading should be optimized, but a typical starting concentration is 10-20 U/g of glucose.

-

Stir the reaction mixture at a constant speed to ensure homogeneity.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of glucose and the formation of ethyl β-D-glucopyranoside.

-

Reaction Quenching: Once the reaction has reached the desired conversion (or equilibrium), quench the reaction by heating the mixture to 90 °C for 10 minutes to denature the enzyme.

-

Purification:

-

Filter the reaction mixture to remove the denatured enzyme.

-

Load the filtrate onto a chromatography column packed with a cation exchange resin (Na⁺ form).

-

Elute the column with deionized water. Unreacted glucose will bind more strongly to the resin, allowing for the separation of ethyl β-D-glucopyranoside.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

-

Product Isolation: Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the solid ethyl β-D-glucopyranoside.

-

Drying: Dry the product under vacuum to remove any residual water.

Characterization Protocols

Objective: To confirm the chemical structure and stereochemistry of the synthesized ethyl β-D-glucopyranoside.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

Data Analysis:

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the protons to the structure. The anomeric proton (H-1) is expected to appear as a doublet with a coupling constant (J) of approximately 7-8 Hz, characteristic of a β-anomer.

-

¹³C NMR Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-120 ppm).

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the number of scans (typically higher than for ¹H NMR, e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Data Processing and Analysis:

-

Process the data similarly to the ¹H NMR spectrum.

-

Assign the carbon signals based on their chemical shifts. The anomeric carbon (C-1) is expected to be in the range of 100-105 ppm.

-

Objective: To determine the molecular weight and confirm the elemental composition of ethyl β-D-glucopyranoside.

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

Liquid chromatography system (for LC-MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Instrument Setup:

-

Set the mass spectrometer to operate in positive or negative ion mode. For glycosides, positive mode ESI is common, often with the addition of a small amount of sodium acetate to the mobile phase to promote the formation of [M+Na]⁺ adducts, which are often more stable and easier to detect than [M+H]⁺.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

-

-

Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ at m/z 209.10, [M+Na]⁺ at m/z 231.08, or [M+K]⁺ at m/z 247.06).

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition (C₈H₁₆O₆).

-

Biological Activity and Signaling Pathways

Ethyl β-D-glucopyranoside has been reported to exhibit antimicrobial activity, with an inhibitory effect on the growth of some bacteria and fungi.[1] The proposed mechanism for this activity is the disruption of the cell membrane.[1] While specific signaling pathways have not been elucidated for ethyl β-D-glucopyranoside, a hypothetical pathway for its antimicrobial action can be proposed based on the general understanding of how surfactants and glycosides can affect microbial cells.

This hypothetical pathway involves the partitioning of the amphiphilic ethyl β-D-glucopyranoside molecules into the lipid bilayer of the microbial cell membrane. The ethoxy group provides a hydrophobic character, while the glucose head group is hydrophilic. This insertion can lead to a loss of membrane integrity, increased permeability, and ultimately, cell lysis. This disruption could also indirectly affect various membrane-associated signaling proteins and transport systems, leading to a cascade of events that inhibit cell growth and proliferation.

It is important to note that this is a generalized and hypothetical representation. Further research is required to identify the specific molecular targets and signaling pathways affected by ethyl β-D-glucopyranoside.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and physicochemical properties of ethyl β-D-glucopyranoside. The inclusion of comprehensive experimental protocols for its synthesis and characterization serves as a practical resource for researchers. While its biological activity, particularly its antimicrobial effects, is noted, the underlying signaling pathways remain an area for future investigation. This document aims to be a valuable reference for scientists and professionals in drug development and related fields who are interested in the study and application of this versatile glycoside.

References

- 1. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168 [biosynth.com]

- 2. Ethyl D-glucopyranoside | 3198-49-0 [chemicalbook.com]

- 3. Showing Compound Ethyl beta-D-glucopyranoside (FDB001255) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]

Solubility Profile of Ethyl β-D-Glucopyranoside: A Technical Guide for Researchers

An In-depth Examination of the Solubility of Ethyl β-D-Glucopyranoside in Aqueous and Organic Media for Applications in Research and Drug Development.

This technical guide provides a comprehensive overview of the solubility of ethyl β-D-glucopyranoside, a key intermediate in various chemical and pharmaceutical applications. Understanding the solubility of this compound in different solvent systems is critical for its effective use in synthesis, formulation, and biological assays. This document compiles available quantitative and qualitative solubility data, details standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties

To contextualize its solubility, a summary of the key physicochemical properties of ethyl β-D-glucopyranoside is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl β-D-Glucopyranoside

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₆ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Melting Point | 73 °C (in acetone) | [1] |

| Boiling Point (Predicted) | 395.1 ± 42.0 °C | [1] |

| logP (Predicted) | -1.9 | [3] |

| Polar Surface Area | 99.38 Ų | [3] |

Solubility Data

The solubility of ethyl β-D-glucopyranoside is a critical parameter for its handling and application. The following tables summarize the available quantitative and qualitative solubility data in water and various organic solvents.

Quantitative Solubility Data

Quantitative solubility data for ethyl β-D-glucopyranoside is available for water (predicted) and dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of direct quantitative data for other common organic solvents, solubility information for the closely related analogue, methyl β-D-glucopyranoside, is included for comparative purposes.

Table 2: Quantitative Solubility of Ethyl β-D-Glucopyranoside and a Key Analog

| Compound | Solvent | Temperature (°C) | Solubility | Unit | Source |

| Ethyl β-D-glucopyranoside | Water | Not Specified | 590 | g/L (Predicted) | [3] |

| Ethyl β-D-glucopyranoside | DMSO | Not Specified | 100 | mg/mL | [4] |

| Methyl β-D-glucopyranoside | Water | Not Specified | 100 | mg/mL | [5] |

| Methyl β-D-glucopyranoside | Methanol | Not Specified | 100 | mg/mL | [5] |

Qualitative Solubility Data

Ethyl β-D-glucopyranoside has been reported to be soluble in a range of polar organic solvents.

Table 3: Qualitative Solubility of Ethyl β-D-Glucopyranoside

| Solvent | Solubility | Source |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Determining Equilibrium Solubility

This protocol outlines the steps for determining the solubility of ethyl β-D-glucopyranoside in a solvent of interest.

Materials and Equipment:

-

Ethyl β-D-glucopyranoside (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid ethyl β-D-glucopyranoside to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital shaker or vortex mixer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to sediment.

-

Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of ethyl β-D-glucopyranoside in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations of ethyl β-D-glucopyranoside in the same solvent.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask solubility determination method.

Visualization of Experimental Design

To further clarify the experimental setup, the following diagram outlines the key components and their relationships in a typical solubility experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168 [biosynth.com]

- 3. Human Metabolome Database: Showing metabocard for Ethyl beta-D-glucopyranoside (HMDB0029968) [hmdb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 甲基 β- D -吡喃葡萄糖苷 ≥99% (HPLC and GC) | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of Ethyl β-D-Glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl β-D-glucopyranoside (CAS RN: 3198-49-0), a derivative of glucose with significant applications in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

Table 1: 1H NMR Spectroscopic Data

Note: Specific, experimentally verified 1H NMR chemical shifts and coupling constants for ethyl β-D-glucopyranoside are not consistently reported in publicly available literature. The data presented below is a representative spectrum for a similar compound, methyl β-D-glucopyranoside, in D2O, which is expected to show a very similar pattern for the glucopyranosyl ring protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.38 | d | ~7.8 |

| H-2 | ~3.26 | dd | ~7.8, 9.0 |

| H-3 | ~3.49 | t | ~9.0 |

| H-4 | ~3.38 | t | ~9.0 |

| H-5 | ~3.47 | ddd | ~9.0, 5.0, 2.0 |

| H-6a | ~3.93 | dd | ~12.0, 2.0 |

| H-6b | ~3.73 | dd | ~12.0, 5.0 |

| -OCH2CH3 | q | ||

| -OCH2CH3 | t |

Table 2: 13C NMR Spectroscopic Data

The following 13C NMR chemical shifts have been reported for ethyl β-D-glucopyranoside.[1]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 103.5 |

| C-2 | 74.2 |

| C-3 | 76.9 |

| C-4 | 70.7 |

| C-5 | 76.8 |

| C-6 | 61.8 |

| -OCH2CH3 | 65.5 |

| -OCH2CH3 | 15.3 |

Table 3: Infrared (IR) Spectroscopy Peak Assignments

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| ~2900 | Medium | C-H stretching (aliphatic) |

| ~1450 | Medium | C-H bending |

| ~1100 - 1000 | Strong | C-O stretching (alcohols, ether) |

| Below 1000 | Medium-Weak | Fingerprint region, C-C stretching, C-O-C glycosidic bond vibrations |

Table 4: Mass Spectrometry (MS) Fragmentation Data

Note: Experimental mass spectrometry data with detailed fragmentation for ethyl β-D-glucopyranoside is not widely published. The expected fragmentation pattern under Electron Ionization (EI) would involve the initial formation of a molecular ion [M]+• followed by fragmentation of the glycosidic bond and subsequent losses of small neutral molecules.

| m/z | Proposed Fragment |

| 208 | [C8H16O6]+• (Molecular Ion) |

| 163 | [M - OCH2CH3]+ |

| 145 | [M - OCH2CH3 - H2O]+ |

| 113 | |

| 73 | |

| 60 | |

| 45 | [OCH2CH3]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of ethyl β-D-glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra for the structural elucidation of ethyl β-D-glucopyranoside.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity ethyl β-D-glucopyranoside.

-

Dissolve the sample in approximately 0.6 mL of deuterium (B1214612) oxide (D2O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for 1H and 13C detection.

-

-

1H NMR Acquisition:

-

Tune and match the probe for the 1H frequency.

-

Acquire a one-dimensional 1H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~12 ppm.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual HDO signal (δ 4.79 ppm at 298 K).

-

-

13C NMR Acquisition:

-

Tune and match the probe for the 13C frequency.

-

Acquire a one-dimensional 13C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral width: ~200 ppm.

-

Number of scans: 1024 or more (due to the low natural abundance of 13C).

-

Relaxation delay: 2-5 seconds.

-

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using an internal or external standard (e.g., a known solvent peak or a reference compound).

-

-

2D NMR Experiments (Optional but Recommended for full assignment):

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of ethyl β-D-glucopyranoside to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4][5] Record a background spectrum of the empty ATR accessory.

-

Place a small amount of solid ethyl β-D-glucopyranoside powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[4]

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[6]

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm-1.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of ethyl β-D-glucopyranoside.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

For a volatile compound like ethyl β-D-glucopyranoside, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

-

For DIP, a small amount of the sample is placed in a capillary tube at the end of the probe.

-

For GC-MS, the sample is first dissolved in a suitable volatile solvent and then injected into the GC.

-

-

Instrumentation:

-

Ionization and Fragmentation:

-

The sample is vaporized in the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.[10]

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like ethyl β-D-glucopyranoside.

Caption: General workflow for the spectroscopic analysis of ethyl β-D-glucopyranoside.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ast.uga.edu [ast.uga.edu]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Ethyl β-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of ethyl β-D-glucopyranoside. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from close structural analogs, namely methyl β-D-glucopyranoside and butyl β-D-glucopyranoside, to provide a predictive yet thorough analysis. This approach allows for a robust understanding of the expected thermal behavior and degradation pathways relevant to pharmaceutical development and materials science.

Introduction to Ethyl β-D-Glucopyranoside

Ethyl β-D-glucopyranoside is a simple alkyl glycoside, a class of compounds with applications in various fields, including their use as surfactants and potential as biocompatible formulation excipients. Understanding the thermal stability and degradation of this molecule is critical for determining its suitability in manufacturing processes, long-term storage, and final product formulation, where it may be subjected to varying temperature conditions.

Predicted Thermal Stability and Degradation Profile

The thermal behavior of ethyl β-D-glucopyranoside is anticipated to involve distinct stages of moisture loss (if hydrated) followed by thermal decomposition. The stability is dictated by the strength of its glycosidic bond and the integrity of the glucopyranose ring under thermal stress.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Based on data from its close analog, butyl β-D-glucoside monohydrate, the thermal decomposition of ethyl β-D-glucopyranoside is expected to proceed in two main stages.

Table 1: Predicted Thermal Decomposition Stages of Ethyl β-D-Glucopyranoside

| Stage | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Description |

| 1 | 50 - 150 | Variable (if hydrated) | Loss of associated water molecules (dehydration). |

| 2 | 200 - 400 | Significant | Onset of thermal decomposition of the glycosidic structure. |

Note: The data in this table is inferred from the thermal analysis of butyl β-D-glucopyranoside monohydrate and serves as a predictive model.

Predicted Degradation Pathway

Theoretical studies on the thermal degradation of methyl β-D-glucoside provide a strong foundation for predicting the degradation pathway of ethyl β-D-glucopyranoside. The primary degradation route is expected to be the intramolecular nucleophilic substitution, leading to the formation of levoglucosan (B13493) and ethanol (B145695).

The proposed mechanism involves an initial conformational change of the glucopyranose ring, which facilitates the subsequent intramolecular reaction.

Caption: Predicted thermal degradation pathway of ethyl β-D-glucopyranoside.

Further decomposition at higher temperatures would lead to the breakdown of the levoglucosan and ethanol molecules into smaller volatile compounds.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of ethyl β-D-glucopyranoside, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass, corresponding to dehydration and decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of ethyl β-D-glucopyranoside into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the percentage of mass loss as a function of temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of ethyl β-D-glucopyranoside into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Inert atmosphere (nitrogen or argon) with a constant purge rate.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting, decomposition) and exothermic events (e.g., crystallization) will appear as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal degradation of the compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small, accurately weighed amount of ethyl β-D-glucopyranoside is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries.

Caption: Workflow for the thermal analysis of ethyl β-D-glucopyranoside.

Summary and Conclusions

ethyl beta-D-glucopyranoside CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl β-D-glucopyranoside is a simple alkyl glycoside, a molecule in which an ethyl group is linked to a glucose molecule via a β-glycosidic bond. While more complex glycosides are ubiquitous in nature and have been extensively studied for their pharmacological properties, ethyl β-D-glucopyranoside serves as a fundamental structure in glycoscience. Its study provides insights into the enzymatic synthesis, physicochemical properties, and potential biological activities of simple glycosides. This technical guide offers a comprehensive overview of ethyl β-D-glucopyranoside, focusing on its chemical identity, synthesis, and known biological context, presented for a scientific audience.

Core Molecular Identifiers

The foundational chemical information for ethyl β-D-glucopyranoside is summarized below.

| Identifier | Value |

| CAS Number | 3198-49-0 |

| Molecular Formula | C₈H₁₆O₆ |

| Molecular Weight | 208.21 g/mol |

Physicochemical Properties

A compilation of the key physicochemical properties of ethyl β-D-glucopyranoside is presented in the following table, providing a quantitative snapshot of the molecule.

| Property | Value | Source |

| Melting Point | 73 °C (in acetone) | [1] |

| Boiling Point | 395.1 ± 42.0 °C (Predicted) | [1] |

| Density | 1.40 g/cm³ | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

The primary method for the synthesis of ethyl β-D-glucopyranoside is through enzymatic catalysis, which offers high stereoselectivity.

Enzymatic Synthesis of Ethyl β-D-Glucopyranoside

A common and efficient method for synthesizing ethyl β-D-glucopyranoside involves the use of β-glucosidase in a process of reverse hydrolysis.

Objective: To synthesize ethyl β-D-glucopyranoside from D-glucose and ethanol (B145695) using β-glucosidase.

Materials:

-

D-glucose

-

Ethanol

-

β-glucosidase (EC 3.2.1.21)

-

Buffer solution (e.g., citrate (B86180) buffer, pH adjusted for optimal enzyme activity)

-

Weak acid cation exchange resin (e.g., CA10GC in Na+ form) for purification

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing D-glucose and a significant excess of ethanol in a suitable buffer. The high concentration of ethanol helps to shift the equilibrium towards synthesis rather than hydrolysis.

-

Enzymatic Reaction: β-glucosidase is added to the reaction mixture. The reaction is incubated at a controlled temperature, optimized for the specific enzyme used, with gentle agitation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the consumption of glucose and the formation of ethyl β-D-glucopyranoside. A conversion rate of over 60% of glucose into the desired product has been reported.[1]

-

Enzyme Deactivation: Once the reaction has reached the desired conversion, the enzyme is denatured and removed, typically by heat treatment followed by centrifugation or filtration.

-

Purification: The resulting solution, containing unreacted glucose, ethanol, and the product, is then subjected to chromatographic purification. A weak acid cation exchange resin in its Na+ form has been shown to be effective in separating ethyl β-D-glucopyranoside from the more polar glucose.

-

Product Isolation: The fractions containing the purified ethyl β-D-glucopyranoside are collected, and the solvent is evaporated to yield the final product.

Quantitative Data from Synthesis and Purification:

| Parameter | Value |

| Glucose Conversion | > 60% |

| Product Purity (Post-Purification) | Up to 99% |

Biological Activity and Signaling Pathways

Direct research on the specific signaling pathways modulated by ethyl β-D-glucopyranoside is limited. However, some sources indicate it may have an inhibitory effect on the growth of microbes like bacteria and fungi, potentially by disrupting the cell membrane.[2] It is also described as having detergent-like properties.[2]

Interestingly, studies on the alpha anomer, ethyl α-D-glucoside , have shown more defined biological effects, particularly in the context of skin homeostasis. At a concentration of 0.48 μM, ethyl α-D-glucoside was found to increase the proliferation of normal human dermal fibroblasts by 121.0%.[3] Furthermore, at a concentration of 0.048 μM, it increased the production of collagen I by 159.6%.[3] This was associated with an upregulation of the mRNA expression of fibroblast growth factors I and VII, as well as type I and type III collagen genes.[3] While these findings pertain to the alpha anomer, they suggest that simple ethyl glycosides can interact with and modulate cellular processes, opening avenues for future research into the biological roles of ethyl β-D-glucopyranoside.

Visualizations

Logical Workflow for Enzymatic Synthesis and Purification

The following diagram illustrates the workflow for the enzymatic synthesis and subsequent purification of ethyl β-D-glucopyranoside.

Caption: Workflow for the enzymatic synthesis of ethyl β-D-glucopyranoside.

Conclusion

Ethyl β-D-glucopyranoside, with the CAS number 3198-49-0 and molecular formula C₈H₁₆O₆ , represents a foundational molecule in the study of glycosides. While its direct involvement in complex biological signaling pathways is not yet well-documented, established protocols for its high-yield enzymatic synthesis make it an accessible compound for further research. The observed biological activities of its alpha anomer suggest that further investigation into the pharmacological effects of ethyl β-D-glucopyranoside is a promising area for future studies, particularly in fields such as drug delivery, formulation, and antimicrobial research. This guide provides a solid technical foundation for professionals engaged in these and related areas of scientific inquiry.

References

natural occurrence of ethyl beta-D-glucopyranoside in sea buckthorn

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, quantitative analysis, and potential biological significance of ethyl β-D-glucopyranoside in sea buckthorn (Hippophae rhamnoides). This document details experimental protocols for its quantification and explores its contribution to the sensory properties of sea buckthorn products.

Introduction

Ethyl β-D-glucopyranoside is an alkyl glucoside that has been identified as a naturally occurring compound in sea buckthorn berries. Its presence is of significant interest due to its contribution to the sensory profile, particularly the bitterness, of sea buckthorn juice[1][2][3]. Understanding the concentration and properties of this molecule is crucial for the food and beverage industry in optimizing the taste of sea buckthorn products and for researchers investigating the bioactive components of this plant.

Quantitative Data

The concentration of ethyl β-D-glucopyranoside in sea buckthorn juice can vary significantly. This variation is likely attributable to factors such as the subspecies of sea buckthorn, ripeness of the berries, and processing methods.

| Product | Concentration Range (g/L) | Reference |

| Sea Buckthorn Juice (Hippophaë rhamnoides ssp. rhamnoides) | 0.6 - 19.8 | [1][2][3] |

Sensory Profile

Ethyl β-D-glucopyranoside is a key contributor to the bitterness of sea buckthorn juice. Sensory panel studies have established its taste threshold and its impact on the overall flavor profile.

| Parameter | Value | Reference |

| Taste Threshold in Water | 1.1 ± 1.3 g/L | [1][2] |

| Primary Taste Perception (at 5.0 g/L) | Bitter | [1][2] |

The bitterness of sea buckthorn juice has been shown to correlate with the content of ethyl β-D-glucopyranoside[1][2].

Experimental Protocols

Extraction and Quantification of Ethyl β-D-glucopyranoside from Sea Buckthorn Berries

This protocol outlines a method for the extraction, derivatization, and quantification of ethyl β-D-glucopyranoside in sea buckthorn berries using gas chromatography-mass spectrometry (GC-MS). The analysis is performed on the trimethylsilyl (B98337) (TMS) derivatives of the compound.

4.1.1. Materials and Reagents

-

Sea buckthorn berries (fresh or frozen)

-

Deionized water

-

Methanol (HPLC grade)

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard (e.g., Phenyl β-D-glucopyranoside)

-

Helium (99.999% purity)

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

4.1.2. Sample Preparation and Extraction

-

Homogenization: Homogenize a known weight of sea buckthorn berries.

-

Juice Extraction: Press the homogenate to extract the juice.

-

Centrifugation: Centrifuge the juice to remove solid particles.

-

Internal Standard Addition: Add a known concentration of the internal standard to an aliquot of the supernatant.

-

Lyophilization: Freeze-dry the sample to remove water.

4.1.3. Derivatization

-

Dissolution: Dissolve the lyophilized residue in anhydrous pyridine.

-

Silylation: Add BSTFA with 1% TMCS to the solution.

-

Incubation: Heat the mixture in a sealed vial (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups to their TMS ethers.

4.1.4. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).

-

Transfer Line Temperature: 280°C

-

-

Mass Spectrometry Detection:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-600.

-

-

Quantification: Identify the TMS-derivatized ethyl β-D-glucopyranoside and the internal standard based on their retention times and mass spectra. Quantify the analyte by comparing its peak area to that of the internal standard.

Potential Signaling Pathways (Hypothetical)